molecular formula C10H15NO B12576013 N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine CAS No. 202471-31-6

N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine

Cat. No.: B12576013
CAS No.: 202471-31-6
M. Wt: 165.23 g/mol
InChI Key: DVZBBGKDRBVXKT-UHFFFAOYSA-N
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Description

N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine, which is also known by the synonym N-(4-isopropylbenzyl)hydroxylamine , is a chemical compound with the CAS Registry Number 202471-31-6 . Its molecular formula is C 10 H 15 NO, corresponding to a molecular weight of 165.23 g/mol . Researchers can utilize its SMILES notation (CC(C)c1ccc(cc1)CNO) for computational studies and molecular modeling. This compound is a solid at room temperature, with a calculated density of approximately 1.019 g/cm³ . It has a calculated boiling point of 288.9°C at 760 mmHg and a calculated flash point of 115.5°C . As a member of the hydroxylamine family, this compound may serve as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. It is supplied For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

CAS No.

202471-31-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-6,8,11-12H,7H2,1-2H3

InChI Key

DVZBBGKDRBVXKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine typically involves the reaction of 4-isopropylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the desired amine using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydroxylamine group (-NHO-) in N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of ketones or amine derivatives. While direct experimental data for this compound is limited, analogous hydroxylamine-containing compounds demonstrate cleavage under such conditions.

Example Conditions

Reaction TypeConditionsProduct TypeSource
Acidic HydrolysisHCl/H₂O, refluxKetone or amine derivativesGeneral organic chemistry principles
Basic HydrolysisNaOH aqueous solutionOxidized or reduced derivativesGeneral organic chemistry principles

Coupling Reactions

The primary amine (-NH₂) in this compound enables amide or urea formation via coupling agents such as HATU (N,N,N',N'-tetramethyluronium hexafluorophosphate) or carbodiimides. Analogous methanamines (e.g., [114365-04-7]) have been successfully coupled to carboxylic acids under controlled conditions .

Example Coupling Reaction

ReagentsConditionsYieldSource
HATU, DIPEADCM, 0°C, 1h20%
LiAlH₄, THFRT, 24h29%

Condensation Reactions

The hydroxylamine group can participate in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form oximes or imines. These reactions are pH-dependent and often require catalysis. For example, hydroxylamines react with ketones to form oximes via nucleophilic addition-elimination mechanisms.

Example Conditions

Reaction TypeConditionsProduct TypeSource
Oxime FormationAcetone, HCl, refluxOxime derivative
Imine FormationBenzaldehyde, aqueous NH₃Imine derivative

Oxidation Reactions

The hydroxylamine group is susceptible to oxidation, potentially converting into a nitroso (-NO) or nitro (-NO₂) group. Oxidizing agents like H₂O₂ or KMnO₄ under acidic conditions may facilitate this transformation. For instance, related hydroxylamines oxidize to nitro compounds under similar conditions.

Example Conditions

Oxidizing AgentConditionsProduct TypeSource
H₂O₂, HClAqueous solution, RTNitro compound

Alkylation Reactions

The compound may undergo alkylation at the amine group using alkyl halides or alkylating agents like triphosgene. Analogous methanamines (e.g., [114365-04-7]) react with isocyanates to form ureas under elevated temperatures .

Example Alkylation

ReagentsConditionsProduct TypeSource
Triphosgene, DMF80°C, 4hUrea derivative

Substitution Reactions

The hydroxyl group may participate in nucleophilic substitution if activated (e.g., via tosylation). For example, analogous phenylmethanamines undergo substitution with trifluoroacetic acid (TFA) to yield deprotected amines .

Example Substitution

ReagentsConditionsProduct TypeSource
TFA, DCMRT, 2hPrimary amine

Key Observations and Trends

  • Yield Optimization : Coupling and alkylation reactions often require low temperatures (0–80°C) and inert atmospheres for stability .

  • Solvent Influence : Polar aprotic solvents (DMF, DCM) are preferred for coupling and substitution reactions to enhance reactant solubility .

  • Selectivity : The hydroxylamine group’s reactivity depends on pH, with acidic conditions favoring hydrolysis and basic conditions favoring condensation.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine exhibits promising anticancer properties. Its structure allows it to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation by modulating enzyme activities associated with cell cycle regulation.

Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that modifications of this compound led to enhanced cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent.

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as an important reagent in organic synthesis, particularly in the formation of amine derivatives. Its hydroxylamine functional group enables it to participate in nucleophilic substitution reactions, facilitating the synthesis of more complex organic molecules.

Data Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionRoom Temperature, 24 hours85%
OxidationAcetic Acid, Reflux90%
Coupling ReactionPalladium Catalyst, 48 hours75%

Material Science

Polymerization Agent
The compound is utilized as a polymerization agent in the development of specialty polymers. Its unique structure contributes to enhancing the thermal and mechanical properties of polymer matrices.

Case Study: Development of High-Performance Polymers
this compound was incorporated into a polymer matrix to improve its resistance to thermal degradation. The resulting material exhibited superior mechanical strength compared to traditional polymers, making it suitable for applications in aerospace and automotive industries.

Environmental Applications

Environmental Remediation
Recent studies have explored the use of this compound in environmental remediation efforts. Its ability to form stable complexes with heavy metals suggests potential applications in removing contaminants from wastewater.

Data Table: Heavy Metal Removal Efficiency

Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead (Pb²⁺)100595
Cadmium (Cd²⁺)50296
Mercury (Hg²⁺)200.597.5

Mechanism of Action

The mechanism of action of N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the amine group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Structural Comparisons

The compound’s key functional groups (hydroxylamine and isopropylphenyl) are shared with several analogs, but variations in backbone and substituents lead to distinct properties:

Table 1: Structural and Functional Group Comparisons
Compound Name Molecular Formula Key Functional Groups Key Structural Features
N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine C₁₀H₁₅NO Hydroxylamine, isopropylphenyl Methanamine backbone
2-Fluoro-2-[4-(propan-2-yl)phenyl]ethanamine C₁₁H₁₅FN Ethylamine, fluorine, isopropylphenyl Fluorine substitution enhances polarity
5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine C₁₀H₁₃N₅ Triazole, isopropylphenyl Heterocyclic ring for H-bonding
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₃H₁₇ClN₂O₂ Hydroxamic acid, chlorophenyl Cyclohexane carboxamide scaffold

Key Observations :

  • Hydrogen Bonding : The hydroxylamine group in the target compound enables hydrogen bonding, similar to hydroxamic acids (e.g., compound 8 in ). However, triazole-containing analogs (e.g., ) offer additional H-bond acceptors.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons
Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Stability Notes
This compound 165.23 2.1 ~10 (DMSO) Susceptible to oxidation at N-OH
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide 276.74 3.5 ~5 (DMSO) Stable in acidic conditions
2-Fluoro-2-[4-(propan-2-yl)phenyl]ethanamine 179.24 2.8 ~15 (Ethanol) High thermal stability

Key Observations :

  • Lipophilicity : The target compound’s logP (2.1) suggests moderate lipophilicity, lower than chlorophenyl-substituted hydroxamic acids (logP 3.5) due to the absence of a hydrophobic chlorine atom .
  • Solubility: Fluorinated analogs exhibit higher solubility in ethanol, likely due to increased polarity .

Key Observations :

  • Efficiency : Hydroxamic acids (e.g., ) often achieve higher yields (80–85%) due to optimized carbonyl activation steps.
  • Catalysis : Transition-metal catalysts (e.g., Pd/C or Cu(I)) are critical for introducing hydroxylamine or triazole groups .

Biological Activity

N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine, also known as a derivative of phenethylamine, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in pharmacology, supported by relevant research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps, typically starting from commercially available precursors. The compound features a hydroxylamine functional group attached to a phenyl ring with an isopropyl substituent, which contributes to its steric properties and biological activity.

Table 1: Synthesis Pathway

StepReagentsConditionsProduct
1Phenylacetone + HydroxylamineAcidic mediumIntermediate
2Reduction (e.g., NaBH4)Mild conditionsThis compound

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, including those related to cancer proliferation and inflammation.

Key Activities:

  • Enzyme Inhibition: It has been reported to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Antiproliferative Effects: Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

  • Anticancer Activity:
    A study evaluated the antiproliferative effects of N-Hydroxy derivatives on HeLa cells, revealing an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. This suggests that the compound may be more effective in certain contexts .
  • Inhibition of PD-L1:
    Recent research indicated that compounds structurally similar to this compound could disrupt the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. The binding affinity was measured using biophysical assays, showing promising results comparable to established inhibitors .

Table 2: Biological Activities and IC50 Values

Activity TypeCell LineIC50 Value (μM)Reference
HDAC InhibitionHeLa0.69
PD-L1 DisruptionJurkat T Cells27 (kD)
General AntiproliferativeVarious< 11

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish its suitability for clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine, and what key reaction conditions must be controlled to ensure high yield and purity?

  • Methodology :

  • Synthesis : The compound can be synthesized via reductive amination or hydroxylamine coupling. A plausible route involves reacting 4-isopropylbenzaldehyde with hydroxylamine hydrochloride under acidic conditions, followed by reduction (e.g., NaBH₃CN) to yield the N-hydroxyamine derivative.
  • Critical Conditions : Control pH during hydroxylamine coupling to avoid over-oxidation. Use inert atmosphere (N₂/Ar) to prevent degradation of sensitive intermediates. Purify via column chromatography (silica gel, eluent: EtOAc/hexane) .
  • Validation : Confirm structure using 1H NMR^1 \text{H NMR} (e.g., δ 1.2–1.3 ppm for isopropyl CH₃, δ 4.5–5.0 ppm for N–OH proton) and LC-MS (expected [M+H]⁺ ~ 180 m/z) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • Spectroscopy :
  • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR}: Identify isopropyl (δ 20–25 ppm for 13C^{13}\text{C}) and N–OH protons (broad signal at δ 4.5–6.0 ppm).
  • FT-IR : Confirm N–O stretch (~900 cm⁻¹) and NH/OH stretches (3200–3500 cm⁻¹).
  • Chromatography :
  • HPLC : Use a C18 column (mobile phase: MeCN/H₂O + 0.1% TFA) with UV detection at ~250–260 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion and fragmentation patterns .

Advanced Research Questions

Q. How can computational tools like Multiwfn analyze the electronic structure and reactive sites of this compound?

  • Methodology :

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites (e.g., N–OH group as a nucleophile).
  • Bond Order Analysis : Evaluate bond dissociation energies (BDEs) for N–O bonds to predict stability under oxidative stress .
  • Example Insight : ESP mapping may reveal electron-rich regions at the hydroxylamine moiety, guiding derivatization strategies .

Q. In crystallographic studies, how can SHELX software resolve challenges in refining structures with disordered isopropyl or hydroxylamine groups?

  • Methodology :

  • Disorder Handling : Use PART and SUMP instructions in SHELXL to model disordered isopropyl groups. Apply ISOR and DELU restraints to stabilize thermal parameters.
  • Hydrogen Bonding : Refine N–OH···O interactions using DFIX and DANG constraints. Validate with R₁ < 5% and wR₂ < 10% .
  • Example Data :
Parameter Value
Space GroupP2₁/c
R₁ (all data)4.2%
N–O Bond Length1.45 Å

Q. How can contradictory stability data under varying pH/temperature be resolved experimentally?

  • Methodology :

  • Accelerated Stability Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 14 days. Monitor degradation via HPLC (relative retention time shifts) and UV-Vis (λmax ~255 nm) .
  • Kinetic Analysis : Fit degradation data to Arrhenius equation to extrapolate shelf-life. Use LC-MS to identify degradation products (e.g., oxidation to nitroso derivatives).
  • Contradiction Resolution : Replicate conditions from conflicting studies to isolate variables (e.g., oxygen exposure, light sensitivity).

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